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The induction of ferroptosis, an iron-dependent form of regulated cell death, has emerged as a
promising therapeutic strategy for cancers resistant to conventional therapies. Central to this
pathway is Glutathione Peroxidase 4 (GPX4), a selenoprotein that functions as a crucial
guardian against the lethal accumulation of lipid peroxides. Consequently, inhibiting GPX4 is a
focal point of anti-cancer drug discovery. This guide provides an objective comparison of
FIN56, a notable ferroptosis inducer, with other widely used GPX4 inhibitors, supported by
experimental data to inform compound selection in research settings.

Mechanism of Action: A Diverse Landscape

GPX4 inhibitors can be broadly categorized based on their mechanism of action. While some
directly target the enzyme, others, like FIN56, employ more complex strategies.

o FIN56: Classified as a Type 3 ferroptosis inducer, FIN56 exhibits a unique dual mechanism.
It promotes the degradation of the GPX4 protein and separately binds to and activates
squalene synthase (SQS).[1][2][3] The activation of SQS, an enzyme in the mevalonate
pathway, leads to the depletion of Coenzyme Q10 (CoQ10), an endogenous antioxidant,
thereby sensitizing cells to ferroptosis.[1][2] The degradation of GPX4 by FIN56 is a distinct
process that requires the activity of acetyl-CoA carboxylase (ACC) and can be mediated by
autophagy.
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e RSL3 ((1S,3R)-RSL3): This compound is a well-characterized and potent Class Il ferroptosis
inducer. RSL3 is understood to act as a direct, covalent inhibitor of GPX4, binding to the
selenocysteine residue in the enzyme's active site. However, some recent evidence
suggests that RSL3 may not directly inhibit purified GPX4 but instead targets Thioredoxin
Reductase 1 (TXNRD1) in a cellular context, leading to GPX4 inactivation.

e ML162: Similar to RSL3, ML162 is classified as a direct, covalent Class Il inhibitor of GPX4.
It possesses an activated alkyl chloride moiety that is thought to covalently bind to the active
site of GPX4. Like RSL3, its direct interaction with GPX4 has been questioned, with studies
suggesting it may also act via inhibition of TXNRD1.

e FINO2: This compound is an endoperoxide-containing 1,2-dioxolane that initiates ferroptosis
through a multipronged mechanism. Unlike FIN56, it does not cause the degradation of
GPX4 protein. Instead, FINO2 indirectly inhibits GPX4's enzymatic function while also
directly oxidizing iron, leading to widespread lipid peroxidation.

Signaling and Workflow Diagrams

To visualize these complex interactions, the following diagrams illustrate the key pathways and
a general experimental workflow.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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